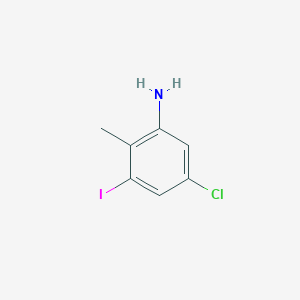







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([I:17])[C:5]([CH3:16])=[C:6]([NH:8]C(=O)OC(C)(C)C)[CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([I:17])[C:5]([CH3:16])=[C:6]([CH:7]=1)[NH2:8]
|


|
Name
|
1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=C(C1)NC(OC(C)(C)C)=O)C)I
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at ambient temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant residue was partitioned between saturated sodium bicarbonate and ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The combined organic portions were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford an orange residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica gel, 5% ethyl acetate in hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=C(N)C1)C)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 11.4 mmol | |
| AMOUNT: MASS | 3.05 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |